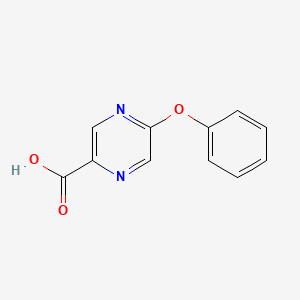

5-Phenoxypyrazine-2-carboxylic acid

Description

The exact mass of the compound 5-Phenoxypyrazine-2-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Phenoxypyrazine-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Phenoxypyrazine-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-phenoxypyrazine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O3/c14-11(15)9-6-13-10(7-12-9)16-8-4-2-1-3-5-8/h1-7H,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPQJUGUURXSTII-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=NC=C(N=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1342960-29-5 |

Source

|

| Record name | 5-phenoxypyrazine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physicochemical Profiling of 5-Phenoxypyrazine-2-carboxylic Acid: A Scaffold Analysis

The following is an in-depth technical guide on the physicochemical properties and applications of 5-phenoxypyrazine-2-carboxylic acid.

Executive Summary

5-Phenoxypyrazine-2-carboxylic acid (CAS 1342960-29-5) represents a critical pharmacophore in modern drug discovery, particularly within the development of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors and TGR5 agonists. As a pyrazine derivative functionalized with a lipophilic phenoxy ether, it bridges the gap between the highly polar, fragment-like pyrazine-2-carboxylic acid and more complex, drug-like small molecules. This guide provides a rigorous analysis of its physicochemical behavior, synthetic accessibility, and characterization protocols.

Molecular Identity & Structural Architecture

The molecule consists of a pyrazine core substituted at the para-positions (C2 and C5) with a carboxylic acid and a phenoxy group, respectively. This 2,5-substitution pattern is structurally significant, offering a linear vector for binding interactions while minimizing steric clash at the nitrogen centers.

| Property | Data |

| Chemical Name | 5-Phenoxypyrazine-2-carboxylic acid |

| CAS Registry Number | 1342960-29-5 |

| Molecular Formula | C₁₁H₈N₂O₃ |

| Molecular Weight | 216.19 g/mol |

| SMILES | OC(=O)C1=CN=C(OC2=CC=CC=C2)C=N1 |

| Core Scaffold | 1,4-Diazine (Pyrazine) |

Structural Electronic Analysis

The pyrazine ring is electron-deficient (π-deficient), making the carboxylic acid at C2 highly acidic compared to benzoic acid derivatives. The phenoxy group at C5 acts as a dual effector:

-

Inductive Effect (-I): The oxygen atom withdraws electron density, potentially stabilizing the carboxylate anion.

-

Resonance Effect (+M): The oxygen lone pair donates into the pyrazine

-system. Expert Insight: In the 2,5-substitution pattern, the resonance donation of the phenoxy oxygen primarily enriches the N1 and N4 nitrogens rather than directly affecting the C2-carboxylate. Therefore, the acidity is largely governed by the electron-deficient nature of the pyrazine ring.

Physicochemical Properties (Experimental & Predicted)

Understanding the ionization and lipophilicity of this compound is essential for predicting its ADME (Absorption, Distribution, Metabolism, Excretion) behavior.

Acid Dissociation Constant (pKa)

-

Dominant Species: Monoprotic acid (COOH).

-

Predicted pKa: 2.9 – 3.2

-

Mechanistic Rationale: The parent compound, pyrazine-2-carboxylic acid, has a pKa of approximately 2.9. The 5-phenoxy group exerts a mild electron-donating resonance effect that may slightly destabilize the conjugate base compared to the parent, potentially raising the pKa slightly, but it remains significantly more acidic than benzoic acid (pKa 4.2).

-

Implication: At physiological pH (7.4), the molecule exists almost exclusively (>99.9%) as the anionic carboxylate (COO⁻).

Lipophilicity (LogP / LogD)

-

LogP (Unionized): 1.8 – 2.1

-

LogD (pH 7.4): -1.5 to -1.0

-

Analysis: The phenoxy group adds significant lipophilicity (

LogP

Solubility Profile

The compound exhibits a "U-shaped" solubility curve typical of amphoteric or acidic heterocycles, though the basicity of the pyrazine nitrogens is very weak (pKb > 12).

-

pH < 2: Moderate solubility (Unionized form).

-

pH 3–4: Minimum solubility (Precipitation risk).

-

pH > 6: High solubility (Formation of soluble carboxylate salt).

Synthetic Pathway & Experimental Protocols

The synthesis of 5-phenoxypyrazine-2-carboxylic acid utilizes a robust Nucleophilic Aromatic Substitution (SNAr) followed by ester hydrolysis. This pathway is preferred over direct coupling to the acid to avoid decarboxylation side reactions.

Reaction Workflow Visualization

Figure 1: Two-step synthetic route from commercially available methyl 5-chloropyrazine-2-carboxylate.

Detailed Protocol

Step 1: SNAr Coupling

-

Reagents: Methyl 5-chloropyrazine-2-carboxylate (1.0 eq), Phenol (1.1 eq), Potassium Carbonate (K₂CO₃, 2.0 eq).

-

Solvent: Anhydrous DMF (Dimethylformamide).

-

Procedure:

-

Dissolve the chloropyrazine ester and phenol in DMF under nitrogen atmosphere.

-

Add K₂CO₃ and heat the mixture to 90°C.

-

Monitor: Reaction progress is monitored by TLC (Hexane:EtOAc 3:1) or LC-MS.[1][2] The chloride is an excellent leaving group due to the electron-withdrawing nitrogen atoms at positions 1 and 4.

-

Workup: Dilute with water and extract with Ethyl Acetate. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[3]

-

Step 2: Saponification (Hydrolysis)

-

Reagents: Intermediate Ester (1.0 eq), Lithium Hydroxide (LiOH·H₂O, 3.0 eq).

-

Solvent: THF:Water (3:1 mixture).

-

Procedure:

-

Dissolve the ester in the solvent mixture at room temperature.

-

Stir for 2–4 hours.

-

Critical Step (Isolation): Acidify the reaction mixture carefully to pH ~3.0 using 1N HCl. The free acid product will precipitate.

-

Purification: Filter the white solid and wash with cold water. Recrystallize from Ethanol/Water if necessary.

-

Analytical Characterization Standards

To ensure scientific integrity, the following analytical criteria must be met to validate the identity and purity of the compound.

| Method | Expected Signal / Observation |

| HPLC (Reverse Phase) | Retention time will be short under acidic conditions (0.1% Formic Acid) due to polarity. Use a C18 column with a gradient of 5-95% Acetonitrile. |

| ¹H-NMR (DMSO-d₆) | Pyrazine Ring: Two singlets (or tight doublets) around |

| Mass Spectrometry (ESI) | Negative Mode (ESI-): Dominant peak at m/z 215 [M-H]⁻. Positive Mode (ESI+): Peak at m/z 217 [M+H]⁺. |

Quality Control Decision Tree

Figure 2: Analytical workflow for validating 5-phenoxypyrazine-2-carboxylic acid batches.

Applications in Drug Development

This molecule serves as a versatile "biaryl ether" scaffold. Its specific applications include:

-

HIF-Prolyl Hydroxylase (HIF-PH) Inhibition: The pyrazine-2-carboxylic acid moiety mimics the 2-oxoglutarate co-substrate required by HIF-PH enzymes. The 5-phenoxy tail extends into the hydrophobic pocket of the enzyme active site, enhancing potency and selectivity.

-

TGR5 Agonists: Derivatives of phenoxypyrazine carboxamides have been identified as potent agonists for the TGR5 receptor (GPBAR1), a target for type 2 diabetes and metabolic disorders. The acid serves as the precursor for amide coupling reactions to generate these libraries.

-

Bioisosterism: The 5-phenoxypyrazine core acts as a bioisostere for biaryl ethers found in kinase inhibitors, offering improved solubility and distinct metabolic stability profiles compared to biphenyl ethers.

References

-

Synthesis Precursors: Methyl 5-chloropyrazine-2-carboxylate. PubChem Compound Summary. National Center for Biotechnology Information. [Link]

-

Structural Analogs & Activity: Design, synthesis and evaluation of 3-phenoxypyrazine-2-carboxamide derivatives as potent TGR5 agonists. RSC Advances, 2022. [Link]

- General Pyrazine Chemistry:The Chemistry of Pyrazines. Heterocyclic Chemistry.

Sources

An In-depth Technical Guide to the Spectroscopic Analysis of 5-phenoxypyrazine-2-carboxylic acid

Abstract

This technical guide provides a comprehensive framework for the spectroscopic analysis and structural elucidation of 5-phenoxypyrazine-2-carboxylic acid (C₁₁H₈N₂O₃). As a molecule incorporating a pyrazine core, a functionality prevalent in medicinal chemistry, a robust and validated analytical methodology is paramount for researchers, scientists, and drug development professionals.[1] This document moves beyond rote protocols to explain the causal reasoning behind experimental choices, integrating data from Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy. The synergistic application of these techniques provides a self-validating system for confirming molecular identity, structure, and purity with a high degree of confidence.

Molecular Structure and Predicted Spectroscopic Profile

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. 5-phenoxypyrazine-2-carboxylic acid is comprised of three key structural motifs: a disubstituted pyrazine ring, a carboxylic acid, and a phenoxy ether linkage. Each of these imparts distinct and predictable signatures in the various spectroscopic techniques employed.

Chemical Structure: C₁₁H₈N₂O₃ Molecular Weight: 216.19 g/mol Monoisotopic Mass: 216.0535 Da[2]

Figure 1: Chemical Structure of 5-phenoxypyrazine-2-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is the most powerful technique for the unambiguous structural determination of organic molecules in solution. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

Expertise in Action: Predicting the ¹H and ¹³C NMR Spectra

A proactive analysis of the structure allows us to predict the NMR spectrum, turning the analysis from a passive observation into a hypothesis-driven confirmation.

-

¹H NMR Spectroscopy: The electron-deficient nature of the pyrazine ring, further influenced by the electron-withdrawing carboxylic acid group, will cause its protons to resonate significantly downfield.[3] The protons on the phenoxy group will appear in the standard aromatic region, with splitting patterns dictated by their positions relative to the ether linkage. The carboxylic acid proton is typically a broad singlet at a very high chemical shift and may be exchangeable with deuterium from the solvent. Based on data from similar 3-phenoxypyrazine derivatives, the pyrazine protons are expected around δ 8.2-8.5 ppm.[4]

-

¹³C NMR Spectroscopy: The carbon atoms of the pyrazine ring will be influenced by the adjacent nitrogen atoms, shifting them downfield. The carbonyl carbon of the carboxylic acid will be one of the most downfield signals, typically appearing between 160-185 ppm.[5] Carbons of the phenoxy group will resonate in the aromatic region (110-160 ppm), with the carbon directly attached to the ether oxygen (C-O) appearing furthest downfield in this group.

Experimental Protocol: ¹H and ¹³C NMR

This protocol ensures high-quality, reproducible data.

-

Sample Preparation: Dissolve 5-10 mg of 5-phenoxypyrazine-2-carboxylic acid in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[6] DMSO-d₆ is often preferred for carboxylic acids as it can help in observing the exchangeable acidic proton.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum.

-

Set a spectral width from -2 to 16 ppm to ensure all signals, including the acidic proton, are captured.

-

Use a sufficient relaxation delay (e.g., 5 seconds) to allow for accurate integration of the signals.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum to simplify the spectrum to a series of singlets.

-

Set a spectral width from 0 to 200 ppm.

-

A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio, as ¹³C has a low natural abundance.

-

-

Validation (Optional but Recommended): Perform 2D NMR experiments, such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation), to definitively assign proton and carbon signals and confirm connectivity, thus creating a self-validating dataset.

Data Presentation: Predicted NMR Assignments

| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| H-3 | ~8.5 | d | 1H | Pyrazine Ring |

| H-6 | ~8.2 | d | 1H | Pyrazine Ring |

| H-2', H-6' | ~7.4-7.5 | m | 2H | Phenyl Ring |

| H-3', H-5' | ~7.2-7.3 | m | 2H | Phenyl Ring |

| H-4' | ~7.1-7.2 | m | 1H | Phenyl Ring |

| -COOH | >12 | br s | 1H | Carboxylic Acid |

| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment |

| C=O | ~165 | Carboxylic Acid Carbonyl |

| C-O (Aryl) | ~155 | Phenyl C-1' |

| Pyrazine C | ~140-150 | Pyrazine Ring Carbons |

| Phenyl C-H | ~120-130 | Phenyl Ring Carbons |

| Phenyl C-O | ~115-120 | Phenyl Ring Carbons |

Table 1: Predicted ¹H and ¹³C NMR chemical shifts for 5-phenoxypyrazine-2-carboxylic acid.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations.

Spectral Interpretation: Key Vibrational Signatures

The IR spectrum of this compound will be dominated by features from the carboxylic acid and the aromatic systems.

-

O-H Stretch: A very broad and strong absorption band is expected in the 3300-2500 cm⁻¹ region, characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer.[7] This broadness is a hallmark feature and often overlaps with C-H stretching signals.

-

C=O Stretch: A strong, sharp absorption band between 1710-1680 cm⁻¹ is indicative of the carbonyl group in an aromatic carboxylic acid.[8][9] Conjugation with the pyrazine ring slightly lowers this frequency compared to a saturated carboxylic acid.

-

C-O Stretches: Two distinct C-O stretching bands are expected: one for the carboxylic acid (~1320-1210 cm⁻¹) and another for the aryl ether linkage (~1250 cm⁻¹).[9]

-

Aromatic Stretches: Bands corresponding to aromatic C=C stretching will appear in the 1600-1450 cm⁻¹ region, and sharp aromatic C-H stretching signals will be visible just above 3000 cm⁻¹.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR is a modern, convenient method that requires minimal sample preparation.

-

Background Spectrum: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum.

-

Sample Application: Place a small amount of the solid 5-phenoxypyrazine-2-carboxylic acid powder directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹.[6]

-

Data Processing: The final spectrum is automatically generated as an absorbance or transmittance plot after the background is subtracted.

Data Presentation: Characteristic IR Absorptions

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3300-2500 | Strong, Very Broad | O-H Stretch | Carboxylic Acid |

| ~3100-3000 | Medium, Sharp | C-H Stretch | Aromatic |

| ~1700 | Strong, Sharp | C=O Stretch | Carboxylic Acid |

| ~1600-1450 | Medium-Strong | C=C Stretch | Aromatic Rings |

| ~1250 | Strong | C-O Stretch | Aryl Ether |

| ~1220 | Strong | C-O Stretch | Carboxylic Acid |

Table 2: Key predicted IR absorption bands for 5-phenoxypyrazine-2-carboxylic acid.

Mass Spectrometry (MS): Confirming Molecular Weight and Formula

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound with high accuracy, thereby confirming its elemental composition.

Data Interpretation: Molecular Ion and Fragmentation

Using a soft ionization technique like Electrospray Ionization (ESI), we expect to see the molecule as a protonated ([M+H]⁺) or deprotonated ([M-H]⁻) species.

-

Molecular Ion: The calculated monoisotopic mass is 216.0535 Da.[2] Therefore, in positive ion mode (ESI+), the primary ion observed will be [M+H]⁺ at m/z 217.0608. In negative ion mode (ESI-), the [M-H]⁻ ion will be observed at m/z 215.0462.[2] High-resolution MS (HRMS) can confirm these masses to within a few parts per million (ppm), validating the molecular formula C₁₁H₈N₂O₃.

-

Fragmentation: Tandem MS (MS/MS) can induce fragmentation. Key expected losses include the neutral loss of CO₂ (44 Da) from the deprotonated molecule or the loss of the carboxyl group (45 Da) from the protonated molecule. Another likely fragmentation pathway is the cleavage of the ether bond.

Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute to a final concentration of ~1-10 µg/mL in the mobile phase.[6]

-

Instrumentation: Use a high-performance liquid chromatograph (HPLC) coupled to a mass spectrometer equipped with an ESI source. A high-resolution instrument (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements.

-

Data Acquisition: Infuse the sample directly or inject it via the LC system. Acquire spectra in both positive and negative ion modes over a mass range of m/z 50-500.

Data Presentation: Predicted Mass-to-Charge Ratios (m/z)

| Adduct / Fragment | Ion Mode | Calculated m/z |

| [M-H]⁻ | Negative ESI | 215.0462 |

| [M+H]⁺ | Positive ESI | 217.0608 |

| [M+Na]⁺ | Positive ESI | 239.0427 |

Table 3: Predicted m/z values for key ions of 5-phenoxypyrazine-2-carboxylic acid.[2]

UV-Visible (UV-Vis) Spectroscopy: Probing the Electronic System

UV-Vis spectroscopy provides information on the electronic transitions within a molecule, which is particularly useful for compounds containing conjugated π-systems.

Spectral Interpretation: Electronic Transitions

The conjugated system spanning the phenoxy and pyrazine moieties is expected to give rise to strong π→π* transitions. Pyrazine itself shows absorption bands, and the extended conjugation in this derivative will likely shift these absorptions to longer wavelengths (a bathochromic shift).[10][11]

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) in a quartz cuvette. The concentration should be adjusted to yield an absorbance maximum between 0.5 and 1.5 AU.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: Record a baseline spectrum using a cuvette filled with the pure solvent. Then, acquire the sample's absorption spectrum over a range of 200-800 nm.

Data Presentation: Predicted Absorption Maxima

| Transition Type | Expected λmax (nm) |

| π→π* | ~250-350 |

Table 4: Predicted UV-Vis absorption maxima.

Integrated Analytical Workflow: A Self-Validating Approach

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. Each method provides a piece of the puzzle, and together they form a coherent and validated structural assignment. This workflow represents a robust system for characterization.

Diagram 1: Integrated workflow for the spectroscopic analysis of 5-phenoxypyrazine-2-carboxylic acid.

This workflow begins with MS and IR to quickly confirm the molecular weight and the presence of the expected carboxylic acid and aromatic functionalities. This information then guides the more detailed analysis of the 1D and 2D NMR spectra, which provides the definitive atom-by-atom connectivity. Finally, UV-Vis spectroscopy corroborates the presence of the conjugated electronic system. Each step validates the previous one, leading to an authoritative and trustworthy structural assignment.

References

-

Negative ion mass spectra of some polychlorinated 2-phenoxyphenols - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

-

6.2.2. Pyrazines. (n.d.). ScienceDirect. [Link]

-

Fast Analysis of Chlorinated Phenoxy Herbicides in Environmental Samples by Negative ESI LC-MS/MS. (n.d.). eConference.io. [Link]

-

IR and UV–Vis Spectroscopy of Carboxylic Acids. (2025, May 22). JoVE. [Link]

-

Determination of Phenoxy-acid Herbicides in Various Matrices. (n.d.). SCISPEC. [Link]

-

SPE-LC-MS-MS determination of phenoxy acid herbicides in surface and ground water. (2025, August 7). ScienceDirect. [Link]

-

¹H NMR spectra (aromatic region) of free pyrazine, 4,4′-bipyridine and... (n.d.). ResearchGate. [Link]

-

B. Smith. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [Link]

-

Pyrazine. (n.d.). NIST WebBook. [Link]

-

UV–Vis spectra of the diaqua Pt‐L‐Zn complexes (a) L = pyrazine; (b) L... (n.d.). ResearchGate. [Link]

-

Tuning the emission and exciton utilization mechanisms of pyrazine-based multi-carbazole emitters and their use in organic light-emitting diodes. (2023, September 6). Journal of Materials Chemistry C. [Link]

-

Chemical Transformation of Pyrazine Derivatives. (2022, May 25). Moroccan Journal of Chemistry. [Link]

-

Supporting Information for Pyrazine derivatives Synthesis in Continuous-flow system. (n.d.). The Royal Society of Chemistry. [Link]

-

Effects of Pyrazine Derivatives and Substituted Positions on the Photoelectric Properties and Electromemory Performance of D–A–D Series Compounds. (2018, October 22). MDPI. [Link]

-

Gas chromatographic-mass spectrometric investigation of phenoxypropanoic acid derivatives possessing herbicidal activity. (1988, April 1). PubMed. [Link]

-

IR: carboxylic acids. (n.d.). University of Calgary. [Link]

-

INFRARED SPECTROSCOPY (IR). (n.d.). Le Moyne College. [Link]

-

Synthesis, Separation and UV/Vis Spectroscopy of Pyrazino‐quinoxalino‐porphyrazine Macrocycles. (2025, August 6). ResearchGate. [Link]

-

Key spectroscopic features of pyrazine lowest-lying 1B1u and 1B2u states. (2025, April 4). RUN - UNL Repository. [Link]

-

5-phenoxypyrazine-2-carboxylic acid (C11H8N2O3). (n.d.). PubChemLite. [Link]

-

5-phenylpyrazine-2-carboxylic acid (C11H8N2O2). (n.d.). PubChemLite. [Link]

-

5-Hydroxypyrazine-2-carboxylic acid. (n.d.). CAS Common Chemistry. [Link]

-

Design, synthesis and evaluation of 3-phenoxypyrazine-2-carboxamide derivatives as potent TGR5 agonists. (2022, January 27). RSC Publishing. [Link]

-

Synthesis and Molecular Docking Study of Pyrazine-2-carboxylic acid Derivatives. (2020, January 8). ResearchGate. [Link]

-

Spectroscopy of Carboxylic Acid Derivatives. (2020, February 7). Oregon State University. [Link]

-

Pyrazinoic acid. (n.d.). Wikipedia. [Link]

Sources

- 1. Pyrazinoic acid - Wikipedia [en.wikipedia.org]

- 2. PubChemLite - 5-phenoxypyrazine-2-carboxylic acid (C11H8N2O3) [pubchemlite.lcsb.uni.lu]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. Design, synthesis and evaluation of 3-phenoxypyrazine-2-carboxamide derivatives as potent TGR5 agonists - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08867J [pubs.rsc.org]

- 5. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids [jove.com]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. Pyrazine [webbook.nist.gov]

- 11. researchgate.net [researchgate.net]

Strategic Synthesis of 3-Phenoxypyrazine-2-carboxamide Scaffolds

Executive Summary

The 3-phenoxypyrazine-2-carboxamide motif represents a privileged scaffold in modern medicinal chemistry, serving as a critical pharmacophore in the development of NaV1.8 inhibitors for neuropathic pain (e.g., Vertex Pharmaceuticals' pipeline) and TGR5 agonists for metabolic disorders.

This technical guide details the strategic synthesis of this core via Nucleophilic Aromatic Substitution (

Retrosynthetic Analysis & Strategy

To design a robust synthetic route, we must disconnect the molecule at the ether linkage. The pyrazine nucleus is highly electron-deficient (π-deficient), making it susceptible to nucleophilic attack.

Strategic Disconnection

-

Target Molecule: 3-phenoxypyrazine-2-carboxamide.[1]

-

Disconnection: C3–O bond.

-

Synthons:

-

Electrophile: 3-chloropyrazine-2-carboxamide (Activated by the para-nitrogen and ortho-carbonyl).

-

Nucleophile: Substituted Phenol (Ar-OH).

-

Mechanistic Rationale

The reaction proceeds via an Addition-Elimination (

Figure 1: Retrosynthetic logic leveraging the electron-deficient pyrazine core.

Core Methodology: Nucleophilic Aromatic Substitution ( )[2][3]

The Reaction System

The transformation involves the displacement of a chloride leaving group at the C3 position by a phenoxide ion.

General Equation:

Critical Parameter Optimization

Success depends on balancing the nucleophilicity of the phenoxide against the risk of hydrolyzing the carboxamide to a carboxylic acid.

| Parameter | Recommendation | Scientific Rationale |

| Solvent | DMF or DMSO | High dielectric constants promote the dissociation of the base-phenoxide ion pair, increasing the effective nucleophilicity of the phenoxide anion. |

| Base | K₂CO₃ (Standard) or Cs₂CO₃ (Difficult) | Carbonates are sufficiently basic to deprotonate phenols ( |

| Temperature | 80°C – 100°C | Activation energy is required to overcome the aromaticity barrier during Meisenheimer complex formation. |

| Stoichiometry | 1.0 : 1.1 : 2.0 (Pyrazine : Phenol : Base) | A slight excess of phenol ensures complete consumption of the chlorinated starting material, which simplifies purification. |

Detailed Experimental Protocol

Based on optimized conditions for TGR5 agonist synthesis (RSC Adv., 2022) and NaV1.8 inhibitor patents.

Materials

-

Starting Material: 3-chloropyrazine-2-carboxamide (CAS: 55557-52-3).

-

Reagent: 4-Fluorophenol (Example nucleophile).

-

Base: Potassium Carbonate (anhydrous).

-

Solvent: N,N-Dimethylformamide (DMF), anhydrous.

Step-by-Step Procedure

-

Charge: To a dry round-bottom flask equipped with a magnetic stir bar, add 3-chloropyrazine-2-carboxamide (1.0 equiv) and the substituted phenol (1.1 equiv).

-

Solvation: Add anhydrous DMF (concentration ~0.2 M relative to pyrazine). Stir until dissolved.

-

Activation: Add K₂CO₃ (2.0 equiv) in a single portion.

-

Note: Evolution of CO₂ is minimal but ensure the system is vented or under a nitrogen balloon.

-

-

Reaction: Heat the mixture to 90°C for 4–6 hours.

-

Monitoring: Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS. Look for the disappearance of the chloride (

mass) and appearance of the ether product.

-

-

Quench: Cool the reaction mixture to room temperature. Pour the mixture slowly into ice-cold water (10x reaction volume).

-

Isolation (Precipitation Method):

-

In many cases, the product precipitates as a solid upon water addition.

-

Filter the solid, wash copiously with water (to remove DMF and inorganic salts), and dry under vacuum.

-

-

Alternative Isolation (Extraction):

-

If no precipitate forms, extract with EtOAc (3x). Wash combined organics with brine (3x) to remove DMF. Dry over Na₂SO₄ and concentrate.

-

-

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, gradient 0

5% MeOH in DCM).

Mechanistic Insight & Troubleshooting

The Meisenheimer Complex

The rate-determining step is the attack of the phenoxide on the C3 carbon. The negative charge is delocalized onto the pyrazine nitrogens and the exocyclic carbonyl oxygen.

Why C3 and not C5 or C6? The C3 position is activated by the ortho-carbonyl group (inductive and resonance withdrawal) and the para-nitrogen. Attack at C3 places the negative charge on the carbonyl oxygen (very stable) and the ring nitrogens.

Figure 2: Simplified mechanistic flow of the

Troubleshooting Guide

| Issue | Root Cause | Solution |

| Low Yield / Incomplete Reaction | Phenol is sterically hindered or electron-poor. | Switch base to Cs₂CO₃ ; increase temperature to 120°C; use DMSO. |

| Hydrolysis (Acid Formation) | Wet solvent or excessive base strength. | Ensure DMF is anhydrous ; avoid NaOH/KOH; stick to carbonates. |

| Side Product: 3-Hydroxy... | Hydrolysis of the C-Cl bond by trace water. | Strictly exclude moisture; use molecular sieves in the reaction. |

References

-

Design, synthesis and evaluation of 3-phenoxypyrazine-2-carboxamide derivatives as potent TGR5 agonists. Source: RSC Advances, 2022. URL:[Link] Relevance: Provides the primary experimental protocol (Scheme 2/3) for the

coupling of phenols to 3-chloropyrazine-2-carboxamide. - Aryl carboxamide derivatives as sodium channel inhibitors for treatment of pain. Source: Vertex Pharmaceuticals (WO2011103196A1). URL: Relevance: Validates the industrial relevance of this scaffold for NaV1.8 inhibition and outlines large-scale synthesis conditions.

-

Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide. Source: Molecules, 2017.[4][5] URL:[Link] Relevance:[6] Discusses the preparation of the starting material (3-chloropyrazine-2-carboxamide) from the nitrile and subsequent nucleophilic substitutions.

-

Nucleophilic Aromatic Substitution: Introduction and Mechanism. Source: Master Organic Chemistry. URL:[Link] Relevance: Grounding reference for the

mechanism and Meisenheimer complex stabilization.

Sources

- 1. Design, synthesis and evaluation of 3-phenoxypyrazine-2-carboxamide derivatives as potent TGR5 agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 4. semanticscholar.org [semanticscholar.org]

- 5. juniperpublishers.com [juniperpublishers.com]

- 6. phcog.com [phcog.com]

Methodological & Application

Application Note: High-Purity Isolation of 5-Phenoxypyrazine-2-carboxylic Acid

Abstract & Strategic Overview

5-phenoxypyrazine-2-carboxylic acid is a critical heterocyclic building block, most notably serving as a key intermediate in the synthesis of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors such as Roxadustat (FG-4592).

The synthesis typically involves the nucleophilic aromatic substitution (

The Purification Challenge: The primary difficulty lies in separating the product (a carboxylic acid) from the excess phenol (a weak acid). Standard silica chromatography is often inefficient due to the streaking of carboxylic acids and the co-elution of phenolic species.

The Solution:

This guide details a pKa-driven Selective Extraction Protocol followed by a Recrystallization Polishing Step . This approach exploits the acidity difference between the pyrazine carboxylic acid (

Chemical Profile & Separation Logic

Understanding the physicochemical properties of the target and impurities is the foundation of this protocol.

| Compound | Structure Type | Approx.[2][3][4][5][6][7][8][9] pKa | Solubility (Aq. pH 7) | Solubility (Aq.[1] pH 10) |

| 5-Phenoxypyrazine-2-COOH | Carboxylic Acid | ~3.5 | Soluble (Ionized) | Soluble (Ionized) |

| Phenol (Impurity) | Weak Acid | ~10.0 | Poor | Soluble (Ionized) |

| 5-Chloropyrazine-2-COOH | Carboxylic Acid | ~3.0 | Soluble (Ionized) | Soluble (Ionized) |

| Oligomers/Tars | Neutral/Lipophilic | N/A | Insoluble | Insoluble |

The "Goldilocks" Zone

To separate the product from phenol, we must choose a base strong enough to deprotonate the carboxylic acid but too weak to deprotonate the phenol.

-

NaOH (Strong Base): Deprotonates both product and phenol.[1] (Incorrect)

-

NaHCO₃ (Weak Base): Deprotonates the product (

3.5) but leaves phenol (

Protocol A: Selective Acid-Base Extraction (Primary Purification)[1]

This protocol is the "workhorse" method. It removes >95% of phenolic impurities and neutral byproducts.

Reagents Required[5][7][8][11][12][13][14][15]

-

Ethyl Acetate (EtOAc) or Dichloromethane (DCM)[1]

-

Saturated Sodium Bicarbonate (

) solution[1] -

Brine (Saturated NaCl)[8]

-

Magnesium Sulfate (

)[1]

Step-by-Step Methodology

-

Dissolution: Dissolve the crude solid (e.g., 10 g) in Ethyl Acetate (100 mL). If the crude is a suspension, filter off any inorganic solids first.

-

First Extraction (The Separation):

-

Organic Wash:

-

Keep the combined Aqueous Extracts (containing product).[14]

-

Discard the organic layer (containing phenol and neutrals) only after verifying product absence.

-

Back-wash the combined aqueous layer once with fresh EtOAc (30 mL) to remove entrained phenol.

-

-

Acidification & Precipitation:

-

Cool the aqueous layer to 0–5°C in an ice bath.

-

Slowly add 1N HCl with stirring until pH reaches ~2.0.

-

Observation: The product should precipitate as a white to off-white solid.

-

-

Isolation:

Visualization: The Separation Logic

Figure 1: Flowchart demonstrating the pKa-selective partitioning of the target molecule versus phenolic impurities.

Protocol B: Recrystallization (Polishing)

If the product from Protocol A retains color or trace impurities (HPLC purity < 98%), perform this recrystallization.

Solvent Selection[19]

-

Preferred: Ethanol/Water (1:1 v/v) or Acetonitrile.[1]

-

Alternative: Toluene (good for removing lipophilic impurities, but solubility is lower).[1]

Methodology

-

Slurry: Suspend the semi-pure solid in Ethanol (5 mL per gram of solid).

-

Heat: Heat to reflux (approx. 78°C). The solid should dissolve completely.

-

Note: If insolubles remain, filter the hot solution quickly.[1]

-

-

Water Addition: While hot, slowly add Water dropwise until a slight turbidity persists, then add a few drops of Ethanol to clear it.

-

Crystallization: Remove from heat and allow to cool slowly to room temperature. Then chill at 4°C for 2 hours.

-

Filtration: Collect crystals and wash with cold Ethanol/Water (1:1).

Analytical Quality Control

Validate the purification using these parameters.

HPLC Method (Standard)

-

Column: C18 (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).[1]

-

Mobile Phase A: 0.1% Phosphoric Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 15 minutes.

-

Detection: UV at 254 nm (aromatic) and 280 nm (phenol detection).

-

Target: Product peak typically elutes after Phenol but before bis-phenoxy byproducts.

NMR Validation

-

Solvent: DMSO-d6.

-

Key Signals:

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | pH not low enough during acidification. | Ensure pH is adjusted to < 2.0. Pyrazine acids are zwitterionic; isoelectric point is low. |

| Oily Precipitate | Product precipitating too fast or impurities trapped. | Re-dissolve in EtOAc, dry with MgSO4, and repeat crystallization more slowly. |

| Phenol Persistence | NaHCO3 wash was insufficient. | Repeat Protocol A, but ensure the organic layer is washed 3x with NaHCO3. |

| Emulsions | Fine particulates or high concentration. | Filter crude through Celite before extraction. Add brine to break emulsion. |

References

-

Roxadustat Synthesis & Intermediates

-

General Pyrazine Chemistry

-

Acid-Base Extraction Principles

-

Chemistry LibreTexts. "Separation by Acid/Base Extraction."[6]

-

-

pKa Data Grounding

-

Master Organic Chemistry. "The pKa Table." (Reference for Phenol pKa ~10 vs Carboxylic Acid pKa ~4).

-

Sources

- 1. rroij.com [rroij.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. PubChemLite - 5-phenoxypyridine-2-carboxylic acid (C12H9NO3) [pubchemlite.lcsb.uni.lu]

- 4. researchgate.net [researchgate.net]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. WO2020217190A1 - Process for the purification of roxadustat - Google Patents [patents.google.com]

- 8. Solved 4. Separation of a Carboxylic Acid and a Phenol You | Chegg.com [chegg.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Design, synthesis and evaluation of 3-phenoxypyrazine-2-carboxamide derivatives as potent TGR5 agonists - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08867J [pubs.rsc.org]

- 11. odinity.com [odinity.com]

- 12. prezi.com [prezi.com]

- 13. CN1392143A - Process for preparing 5-methyl pyrazine-2-carboxylic acid - Google Patents [patents.google.com]

- 14. Separation of a Carboxylic Acid, a Phenol, and a Neutral Substance - 946 Words | Bartleby [bartleby.com]

- 15. CN109776415B - Preparation method of Roxadustat intermediate - Google Patents [patents.google.com]

- 16. WO2019106621A1 - Process for the preparation of roxadustat and its intermediates - Google Patents [patents.google.com]

- 17. Organic Syntheses Procedure [orgsyn.org]

Forging the Core of Bioactive Molecules: A Detailed Guide to Pyrazine Ring Synthesis

Introduction: The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a cornerstone scaffold in medicinal chemistry, materials science, and the flavor and fragrance industry. Its prevalence in numerous FDA-approved drugs, such as the anti-tuberculosis agent pyrazinamide and the dipeptidyl peptidase-4 inhibitor sitagliptin, underscores its significance. The inherent electronic properties of the pyrazine nucleus, characterized by its electron-deficient nature, impart unique physicochemical characteristics to molecules, influencing their biological activity, metabolic stability, and pharmacokinetic profiles. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of key experimental procedures for constructing this vital heterocyclic motif, delving into the mechanistic underpinnings of each method and offering detailed, actionable protocols.

I. Foundational Strategies for Pyrazine Ring Annulation

The synthetic approaches to the pyrazine core are diverse, ranging from century-old named reactions that are still in widespread use to modern, highly efficient catalytic methods. The choice of a particular synthetic route is often dictated by the desired substitution pattern on the pyrazine ring, the availability and complexity of starting materials, and the scalability of the reaction. This section will explore three seminal methods that form the bedrock of pyrazine synthesis.

The Staedel-Rugheimer Pyrazine Synthesis (1876)

This classical method involves the reaction of an α-haloketone with an excess of ammonia. The reaction proceeds through the initial formation of an α-amino ketone, which then undergoes self-condensation to form a dihydropyrazine intermediate. Subsequent oxidation yields the aromatic pyrazine.[1][2]

Mechanistic Rationale: The use of an α-haloketone provides a reactive electrophilic center for nucleophilic attack by ammonia, leading to the formation of the key α-amino ketone intermediate. The self-condensation is a bimolecular process where the nucleophilic amine of one molecule attacks the electrophilic carbonyl carbon of a second molecule. The final oxidation step is crucial for aromatization and is often achieved in situ by air oxidation or with the addition of a mild oxidizing agent.

dot

Caption: Workflow for the Staedel-Rugheimer Pyrazine Synthesis.

The Gutknecht Pyrazine Synthesis (1879)

A versatile and widely employed method, the Gutknecht synthesis involves the self-condensation of α-amino ketones to afford pyrazines.[1][2] The key distinction from the Staedel-Rugheimer method lies in the various routes to obtain the α-amino ketone precursor. A common approach is the reduction of an α-oximino ketone, which is itself prepared by the nitrosation of a ketone.[3][4]

Mechanistic Rationale: The brilliance of the Gutknecht synthesis lies in its modularity for accessing the crucial α-amino ketone intermediate. The reduction of the α-oximino ketone is a critical step, and the choice of reducing agent can influence the overall efficiency. The subsequent self-condensation and oxidation follow a similar pathway to the Staedel-Rugheimer synthesis. Two molecules of the α-amino ketone dimerize to form a dihydropyrazine, which is then oxidized to the final pyrazine product.[3]

dot

Caption: Generalized Workflow for the Gutknecht Pyrazine Synthesis.

Condensation of 1,2-Diamines with α-Dicarbonyl Compounds

This is arguably one of the most direct and versatile methods for constructing both symmetrically and asymmetrically substituted pyrazines and related quinoxalines (benzopyrazines).[5] The reaction involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound, typically under acidic or thermal conditions, to form a dihydropyrazine intermediate that is subsequently oxidized.

Mechanistic Rationale: This method relies on the formation of two imine bonds between the diamine and the dicarbonyl compound. The reaction is often catalyzed by acid, which protonates a carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine. The resulting dihydropyrazine is then aromatized through oxidation.

dot

Caption: Workflow for Pyrazine Synthesis via 1,2-Diamine and α-Dicarbonyl Condensation.

II. Modern Synthetic Developments: The Rise of Catalysis

While the classical methods remain valuable, modern organic synthesis has ushered in more efficient, atom-economical, and environmentally benign approaches. A significant advancement is the use of transition metal catalysis for the dehydrogenative coupling of readily available starting materials.

Acceptorless Dehydrogenative Coupling of β-Amino Alcohols

This elegant strategy involves the self-coupling of β-amino alcohols catalyzed by transition metal complexes, often based on earth-abundant metals like manganese.[6][7] This reaction proceeds with the liberation of hydrogen gas and water as the only byproducts, highlighting its green credentials.

Mechanistic Rationale: The catalytic cycle is thought to involve the initial dehydrogenation of the β-amino alcohol to an amino aldehyde intermediate. This is followed by a self-condensation to form a dihydropyrazine, which then undergoes a final metal-catalyzed dehydrogenation to yield the aromatic pyrazine. The choice of the metal catalyst and its ligand framework is critical for achieving high efficiency and selectivity.

III. Comparative Performance of Synthesis Methodologies

The selection of an appropriate synthetic strategy is a critical decision in any research program. The following table provides a comparative overview of the discussed methodologies, highlighting their key features to aid in this decision-making process.

| Methodology | Typical Substrates | Typical Products | Reaction Conditions | Yield (%) | Key Advantages | Key Disadvantages |

| Staedel-Rugheimer Synthesis | α-Haloketones, Ammonia | Symmetrically substituted pyrazines | Often requires heating | Moderate to Good | Utilizes simple starting materials. | Use of excess ammonia; potential for side reactions. |

| Gutknecht Synthesis | Ketones, Nitrosating agents, Reducing agents | Symmetrically and unsymmetrically substituted pyrazines | Multi-step; conditions vary with each step | Varies widely | Versatile for various alkyl and aryl substitutions. | In situ generation of α-amino ketones can be complex. |

| Condensation of 1,2-Diamine and α-Dicarbonyl | Ethylenediamine, 1,2-diaminobenzene, etc. & Glyoxal, diacetyl, benzil, etc. | Symmetrically and unsymmetrically substituted pyrazines and quinoxalines | Various solvents and catalysts, often requires oxidation | Good to Excellent | High yields, broad substrate scope, straightforward.[5] | Requires a subsequent oxidation step to form the aromatic pyrazine. |

| Dehydrogenative Coupling of β-Amino Alcohols | β-Amino alcohols | Symmetrically substituted pyrazines | High temperatures, transition metal catalyst (e.g., Mn, Ru) | Good to Excellent | Atom-economical, environmentally friendly (H₂ and H₂O as byproducts).[6] | Requires specific catalysts; may have limited substrate scope. |

IV. Detailed Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments in pyrazine synthesis. These protocols are intended as a starting point and may require optimization based on the specific substrates and available laboratory equipment.

Protocol 1: Synthesis of 2,3,5,6-Tetramethylpyrazine via Gutknecht Synthesis

This protocol is adapted from a procedure involving the condensation of acetoin in the presence of an ammonia source.

Materials:

-

Acetoin (3-hydroxy-2-butanone)

-

Industrial phosphoric acid (85%)

-

Ammonia gas

-

Process water

Equipment:

-

1000 mL three-necked flask

-

Mechanical stirrer

-

Thermometer

-

Gas inlet tube

-

Heating mantle

-

Distillation apparatus

-

Filtration apparatus

-

Vacuum drying oven

Procedure:

-

Reaction Setup: To a 1000 mL three-necked flask, add industrial phosphoric acid and process water and stir until a homogeneous solution is formed.

-

Ammonia Addition: While monitoring the pH, bubble ammonia gas through the solution until the pH reaches 7.8-8.2.

-

Addition of Acetoin: While maintaining the temperature at 30-40°C, add acetoin dropwise over approximately 30 minutes. After the addition is complete, continue stirring at this temperature for 2 hours.

-

Reaction: Increase the temperature to 90-100°C and maintain for 1 hour.

-

Distillation: Heat the reaction mixture to distill the product. Collect the distillate at a vapor temperature of 100-103°C.

-

Isolation and Purification: To the collected distillate, add a small amount of phosphoric acid to adjust the pH to 6-7. Cool the solution to 0-5°C and allow it to stand for at least 4 hours to induce crystallization.

-

Collect the crude product by suction filtration.

-

Recrystallize the crude product from water.

-

Collect the purified crystals by filtration and dry them in a vacuum oven to obtain 2,3,5,6-tetramethylpyrazine as a white, needle-like solid.[8][9]

Protocol 2: Synthesis of 2,5-Diphenylpyrazine via Dehydrogenative Coupling of 2-Phenylglycinol

This protocol is based on a manganese-catalyzed acceptorless dehydrogenative coupling reaction.[6]

Materials:

-

2-Phenylglycinol

-

Manganese pincer complex catalyst (as described in the reference)

-

Potassium hydride (KH)

-

Toluene (anhydrous)

-

Silica gel

-

Solvents for column chromatography (e.g., hexanes, ethyl acetate)

Equipment:

-

Glovebox

-

Schlenk tube

-

Magnetic stir bar and stirrer/hotplate

-

Filtration apparatus

-

Rotary evaporator

-

Column chromatography setup

Procedure:

-

Reaction Setup (in a glovebox): In a Schlenk tube, combine 2-phenylglycinol (0.5 mmol), the manganese pincer catalyst (2 mol%), and potassium hydride (3 mol%).

-

Solvent Addition: Add anhydrous toluene (2 mL) to the Schlenk tube.

-

Reaction: Seal the Schlenk tube and remove it from the glovebox. Heat the reaction mixture at 150°C for 24 hours with stirring.

-

Work-up: After cooling to room temperature, filter the reaction mixture through a short pad of silica gel, washing with ethyl acetate.

-

Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the resulting residue by column chromatography on silica gel to afford the desired 2,5-diphenylpyrazine.

V. Conclusion and Future Outlook

The synthesis of the pyrazine ring has a rich history, and the classical methods developed over a century ago remain relevant and widely practiced. Concurrently, the drive for more sustainable and efficient chemical transformations has led to the development of elegant catalytic approaches, such as dehydrogenative coupling, which offer significant advantages in terms of atom economy and reduced waste.

For researchers and professionals in drug development, a thorough understanding of these diverse synthetic methodologies is paramount. The ability to select the most appropriate route based on factors such as desired substitution patterns, starting material availability, and scalability is a key determinant of success in bringing new pyrazine-containing molecules from the laboratory to clinical applications. As the field of catalysis continues to evolve, we can anticipate the emergence of even more sophisticated and practical methods for the construction of this important heterocyclic core, further empowering the discovery of novel therapeutics and functional materials.

VI. References

-

Gutknecht-Pyrazinsynthese. In Wikipedia. Retrieved February 13, 2026, from [Link]

-

Gutknecht Condensation. (2010). CoLab. Retrieved from [Link]

-

What are the mechanism of reaction in preparing pyrazine? (2014). ResearchGate. Retrieved from [Link]

-

Development of a New Multicomponent-Multicatalytic Reaction of Vinyl Pyrazine Utilizing Orthogonally Reacting Boron Coupling Reagents. (n.d.). T-Space. Retrieved from [Link]

-

2,3,4,5-tetramethylpyrrole. (n.d.). Organic Syntheses. Retrieved from [Link]

-

CN107879987A - A kind of preparation method of 2,3,5,6 Tetramethylpyrazine. (n.d.). Google Patents. Retrieved from

-

US9458115B2 - Synthesis of substituted pyrazines. (n.d.). Google Patents. Retrieved from

-

Pyrazine. In Wikipedia. Retrieved February 13, 2026, from [Link]

-

Pyrazines. (n.d.). Mol-Instincts. Retrieved from [Link]

-

Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. (2018). ACS Publications. Retrieved from [Link]

-

Pyrazine and its derivatives- synthesis and activity-a review. (2021). International Journal of Biology, Pharmacy and Allied Sciences. Retrieved from [Link]

-

CN103664803A - Novel synthesis method of 2, 3, 5, 6-tetramethylpyrazine. (n.d.). Google Patents. Retrieved from

-

-

(n.d.). Organic Syntheses. Retrieved from [Link]

-

-

Review on the Synthesis of Pyrazine and Its Derivatives. (2017). UNIMAS Publisher. Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

-

Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. (n.d.). International Journal of Applied Pharmaceutics. Retrieved from [Link]

-

Staedel-Rugheimer Pyrazine Synthesis 's chemicals dictionary. (n.d.). LookChem. Retrieved from [Link]

-

Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (n.d.). MDPI. Retrieved from [Link]

-

Synthesis of Tetrasubstituted 1H-Pyrazoles by Copper-mediated Coupling of Enaminones with Nitriles. (n.d.). Organic Syntheses. Retrieved from [Link]

-

Sustainable production of 2,3,5,6-Tetramethylpyrazine at high titer in engineered Corynebacterium glutamicum. (n.d.). Frontiers. Retrieved from [Link]

-

Pyrazine Synthesis? (2020). Sciencemadness Discussion Board. Retrieved from [Link]

-

CN107879987A - A kind of preparation method of 2,3,5,6 Tetramethylpyrazine. (n.d.). Google Patents. Retrieved from

-

Synthesis of Pyrazine and Pyrimidine and Their Possible Electrophilic and Nucleophilic Substitution Reactions. (n.d.). Scribd. Retrieved from [Link]

-

Synthesis of substituted pyrazines from N-allyl malonamides. (2017). RSC Publishing. Retrieved from [Link]

Sources

- 1. CN103664803A - Novel synthesis method of 2, 3, 5, 6-tetramethylpyrazine - Google Patents [patents.google.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. youtube.com [youtube.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. CN107879987A - A kind of preparation method of 2,3,5,6 Tetramethylpyrazine - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

Application Note: In Vivo Evaluation of 5-Phenoxypyrazine-2-carboxylic Acid Derivatives

Executive Summary & Scientific Rationale

5-Phenoxypyrazine-2-carboxylic acid derivatives represent a critical evolution in the pharmacophore of pyrazine-based therapeutics. While the parent scaffold, Pyrazinamide (PZA), is a cornerstone first-line tuberculosis (TB) drug, its utility is limited by resistance mechanisms (specifically pncA mutations) and short half-life.

The introduction of a 5-phenoxy moiety serves three distinct medicinal chemistry objectives:

-

Lipophilicity Modulation: It significantly increases the partition coefficient (LogP), enhancing passive diffusion across the waxy mycolic acid cell wall of Mycobacterium tuberculosis (Mtb).

-

Metabolic Stability: Substitution at the C-5 position blocks the primary site of oxidative metabolism (hydroxylation) by xanthine oxidase, potentially extending in vivo half-life.

-

Target Engagement: Unlike PZA, which requires activation to pyrazinoic acid (POA), 5-substituted derivatives often exhibit direct activity against targets like Fatty Acid Synthase I (FAS-I) or Ribosomal Protein S1 (RpsA), bypassing the requirement for the bacterial pyrazinamidase enzyme.

This guide details the in vivo characterization of these derivatives, focusing on formulation, pharmacokinetic (PK) profiling, and efficacy models.

Mechanism of Action & Pathway Visualization

Understanding the cellular logic is prerequisite to in vivo design. The 5-phenoxy derivative operates via a "proton shuttle" mechanism and direct target inhibition.

Figure 1: Mechanism of action for 5-phenoxypyrazine derivatives. The lipophilic phenoxy group facilitates entry, while the carboxylic acid moiety drives pH-dependent accumulation within the acidic mycobacterial phagosome.

Pre-Clinical Formulation Protocol

5-phenoxypyrazine derivatives often suffer from poor aqueous solubility due to the aromatic ether linkage. Standard PZA vehicles (saline) are insufficient.

Vehicle System: 5% DMSO / 40% PEG400 / 55% Saline. Rationale: DMSO ensures primary solvation of the phenoxy ring; PEG400 prevents precipitation upon dilution in the bloodstream.

Preparation Steps:

-

Weigh the precise amount of the 5-phenoxy derivative.

-

Dissolve completely in 100% DMSO (5% of final volume). Vortex for 2 minutes.

-

Add PEG400 (40% of final volume) slowly while vortexing. The solution may warm slightly (exothermic).

-

Add sterile saline (0.9% NaCl) dropwise to reach final volume.

-

Critical Check: If turbidity occurs, sonicate at 37°C for 10 minutes. If precipitate persists, switch to a hydroxypropyl-β-cyclodextrin (HP-β-CD) 20% w/v formulation.

Protocol A: Pharmacokinetics (PK) and Lung Disposition

For TB therapeutics, plasma concentration is secondary to Epithelial Lining Fluid (ELF) and lung tissue concentration.

Subject: Male BALB/c mice (20-25g), n=3 per timepoint. Dose: 25 mg/kg (Oral Gavage - PO) and 5 mg/kg (Intravenous - IV).

Workflow:

-

Dosing: Administer compound via oral gavage.

-

Sampling Timepoints: 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

-

Terminal Procedure:

-

Euthanize via CO2 asphyxiation.

-

Blood: Cardiac puncture into K2EDTA tubes. Centrifuge at 2000xg, 4°C, 10 min to harvest plasma.

-

Lung Perfusion: Perfuse right ventricle with cold PBS to remove intravascular blood (crucial to distinguish tissue drug from blood drug).

-

Tissue Harvest: Resect lungs, weigh, and homogenize in 3 volumes of PBS.

-

-

Bioanalysis: LC-MS/MS (ES- mode for carboxylic acids).

-

Internal Standard: 5-chloro-pyrazine-2-carboxylic acid-d3.

-

Data Reporting Template:

| Parameter | Unit | Plasma (Mean ± SD) | Lung Tissue (Mean ± SD) | Ratio (Lung/Plasma) |

| Cmax | µg/mL | [Data] | [Data] | > 1.0 (Target) |

| Tmax | h | [Data] | [Data] | - |

| AUC(0-inf) | h*µg/mL | [Data] | [Data] | - |

| t1/2 | h | [Data] | [Data] | - |

| Bioavailability (F) | % | [Data] | N/A | - |

Interpretation: A Lung/Plasma ratio < 0.5 indicates poor tissue penetration, likely requiring modification of the phenoxy ring (e.g., adding polar substituents like -OH or -NH2 to the phenyl ring to balance LogP).

Protocol B: Murine Model of Chronic Tuberculosis

This is the "Gold Standard" efficacy model. It tests the derivative's ability to sterilize infection in a complex host environment.

Safety Prerequisite: BSL-3 Laboratory conditions are MANDATORY .

Experimental Design:

-

Strain: M. tuberculosis H37Rv (or MDR clinical isolate).

-

Infection Route: Low-dose aerosol infection (~100 CFU implanted per lung).

-

Groups (n=6):

-

Vehicle Control (Negative).

-

Isoniazid (Positive Control - 25 mg/kg).

-

Pyrazinamide (Reference - 150 mg/kg).

-

Test Compound (Low Dose - 25 mg/kg).

-

Test Compound (High Dose - 100 mg/kg).

-

Step-by-Step Protocol:

-

Infection: Expose mice to aerosolized bacteria using a Glas-Col inhalation exposure system.

-

Incubation: Allow infection to establish for 4 weeks (Chronic phase). The bacterial load should stabilize at ~10^6 CFU/lung.

-

Treatment: Begin daily oral gavage (QD) for 4 weeks (Days 28–56 post-infection).

-

Necropsy (Day 57):

-

Aseptically remove lungs and spleen.

-

Homogenize tissues in sterile PBS.

-

-

CFU Enumeration:

-

Prepare serial dilutions (10^-1 to 10^-5).

-

Plate on 7H11 agar supplemented with OADC (Oleic Albumin Dextrose Catalase).

-

Incubate at 37°C for 21 days.

-

Count colonies.

-

Self-Validating Control: The "Day 28" (Start of Treatment) control group is essential. Sacrifice 4 mice before treatment starts to establish the baseline bacterial load. If Day 28 load is < 10^4 CFU, the infection failed, and the study is invalid.

Troubleshooting & Causality Analysis

| Observation | Probable Cause | Corrective Action |

| High in vitro potency (MIC < 1 µg/mL) but no in vivo efficacy. | High protein binding (>95%) due to phenoxy group lipophilicity. | Perform a Plasma Protein Binding (PPB) shift assay. If confirmed, increase dose or explore prodrugs. |

| Rapid clearance (t1/2 < 15 min). | Glucuronidation of the carboxylic acid. | Check for acyl-glucuronide metabolites in urine. Consider bioisosteres (e.g., tetrazole). |

| Neurotoxicity (Seizures). | GABA_A receptor antagonism (common in pyrazines). | Perform a Rotarod test. Screen against GABA receptor panel early. |

References

-

Zimic, M., et al. (2012). Pyrazinamide inhibits trans-translation in Mycobacterium tuberculosis. Science. [Link]

-

Petrat, T., et al. (2020). Synthesis and Antimycobacterial Evaluation of 5-Substituted Pyrazine-2-carboxamides. Molecules.[1][][3][4][5][6][7][8][9][10][11] [Link]

-

Zhang, Y., et al. (2013). Mechanisms of Pyrazinamide Action and Resistance. Microbiology Spectrum. [Link]

-

Denny, W. A., et al. (2018). Tuberculosis Drug Discovery: Molecular Mechanisms and Pathways. Journal of Medicinal Chemistry. [Link]

-

Offermanns, S. (2006). The nicotinic acid receptor GPR109A (HM74A or PUMA-G). Trends in Pharmacological Sciences. [Link]

Sources

- 1. Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. theaspd.com [theaspd.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. scispace.com [scispace.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Substituted N-Phenylpyrazine-2-carboxamides: Synthesis and Antimycobacterial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rjpbcs.com [rjpbcs.com]

Application Notes and Protocols for Monitoring Pyrazine Synthesis

Introduction

Pyrazines are a critical class of N-heterocyclic aromatic compounds with significant applications in the food, fragrance, and pharmaceutical industries.[1][2][3][4] Their synthesis, often involving the condensation of 1,2-diamines with α-dicarbonyl compounds or the self-condensation of α-amino ketones, requires careful monitoring to optimize reaction conditions, maximize yield, and ensure the purity of the final product.[5][6] Inefficient monitoring can lead to low yields and the formation of difficult-to-remove impurities.[7] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective monitoring of pyrazine synthesis reactions using various analytical techniques.

The choice of an appropriate analytical method is paramount for successful reaction monitoring.[8][9] It allows for real-time or near-real-time tracking of the consumption of starting materials and the formation of products and byproducts.[8] This information is crucial for determining reaction endpoints, understanding reaction kinetics, and identifying any potential side reactions. This guide will detail the principles and provide step-by-step protocols for the most commonly employed techniques: Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Decision Workflow for Selecting a Monitoring Technique

The selection of an appropriate monitoring technique depends on several factors, including the volatility and polarity of the reactants and products, the complexity of the reaction mixture, and the available instrumentation. The following diagram illustrates a general decision-making workflow.

Caption: Decision workflow for selecting the appropriate analytical technique for monitoring pyrazine synthesis.

Thin Layer Chromatography (TLC): A Rapid Qualitative Tool

TLC is a simple, fast, and inexpensive method for qualitatively monitoring the progress of a reaction.[10] It is particularly useful for quickly assessing the presence of starting materials and the formation of products.[10][11]

Principle of Operation

TLC separates compounds based on their differential partitioning between a solid stationary phase (typically silica gel or alumina coated on a plate) and a liquid mobile phase (the eluent).[10] The separation is based on the polarity of the compounds. More polar compounds interact more strongly with the polar stationary phase and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (R_f_).

Experimental Protocol: TLC Monitoring

Materials:

-

TLC plates (e.g., silica gel 60 F₂₅₄)

-

Developing chamber

-

Capillary tubes for spotting

-

Eluent (a mixture of solvents, e.g., n-hexane:ethyl acetate)

-

Visualization agent (e.g., UV lamp, iodine chamber, or a chemical stain)

Procedure:

-

Prepare the Eluent: Select an appropriate eluent system that provides good separation of the starting materials and the expected product. A common starting point for pyrazine derivatives is a mixture of n-hexane and ethyl acetate.

-

Prepare the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate.

-

Spot the Plate: Using a capillary tube, spot the reaction mixture on the baseline. It is also highly recommended to spot the starting materials as references. A co-spot (a spot of the reaction mixture on top of a spot of the starting material) can also be helpful.

-

Develop the Plate: Place the TLC plate in the developing chamber containing the eluent, ensuring the eluent level is below the baseline. Cover the chamber and allow the eluent to travel up the plate.

-

Visualize the Plate: Once the eluent front is about 1 cm from the top of the plate, remove it and mark the solvent front with a pencil. Visualize the spots under a UV lamp (if the compounds are UV active) or by using a visualizing agent.

-

Analyze the Results: Calculate the R_f_ value for each spot (R_f_ = distance traveled by the spot / distance traveled by the solvent front). The disappearance of the starting material spot(s) and the appearance of a new product spot indicate the progress of the reaction.

| Compound | Typical R_f_ Range (n-hexane:ethyl acetate = 1:1) | Notes |

| Starting Diamine | 0.1 - 0.3 | Highly polar, tends to streak if not fully dissolved. |

| Starting Dicarbonyl | 0.4 - 0.6 | Polarity can vary significantly based on structure. |

| Pyrazine Product | 0.5 - 0.8 | Generally less polar than the starting materials. |

Table 1: Typical R_f_ values for reactants and products in pyrazine synthesis. These values are illustrative and will vary depending on the specific compounds and eluent system.

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Pyrazines

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds, making it highly suitable for many pyrazine derivatives.[1][2][12][13] It combines the separation capabilities of gas chromatography with the identification power of mass spectrometry.[12]

Principle of Operation

In GC, a sample is vaporized and injected into a column. An inert gas (the mobile phase) carries the sample through the column, which contains a stationary phase. Compounds are separated based on their boiling points and their interactions with the stationary phase.[13] The separated compounds then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio, providing a unique mass spectrum for each compound.

Experimental Protocol: GC-MS Monitoring

Materials:

-

Gas chromatograph coupled to a mass spectrometer

-

Appropriate GC column (e.g., DB-1, ZB-5MS, or ZB-WAXplus)[1]

-

Helium (carrier gas)

-

Vials for sample preparation

-

Solvent for dilution (e.g., dichloromethane)

Procedure:

-

Sample Preparation: Withdraw a small aliquot of the reaction mixture and quench the reaction if necessary (e.g., by cooling or adding a quenching agent). Dilute the aliquot with a suitable solvent like dichloromethane.

-

Instrument Setup:

-

Injector: Set the injector temperature to ensure complete vaporization of the sample (e.g., 250 °C).

-

Oven Program: A temperature ramp is typically used to separate compounds with different boiling points. A typical program might start at 50 °C and ramp up to 250 °C.

-

Column Selection: The choice of column is critical. Nonpolar columns like DB-1 or ZB-5MS are often used for general-purpose analysis, while more polar columns like ZB-WAXplus can provide better separation for certain isomers.[1]

-

Mass Spectrometer: Operate in electron ionization (EI) mode.

-

-

Injection and Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS.

-

Data Analysis: Monitor the chromatogram for the disappearance of reactant peaks and the appearance of the product peak. The mass spectrum of the product peak can be compared to a library or the expected fragmentation pattern to confirm its identity. The integration of peak areas can be used to quantify the relative amounts of reactants and products.

| Compound | Typical Retention Time (min) | Key Mass Fragments (m/z) |

| 2,5-Dimethylpyrazine | Varies with column and method | 108 (M+), 81, 54 |

| 2-Ethyl-3-methylpyrazine | Varies with column and method | 122 (M+), 107, 80 |

| Tetramethylpyrazine | Varies with column and method | 136 (M+), 121, 94 |

Table 2: Example GC-MS data for common pyrazines. Retention times are highly dependent on the specific GC method.

High-Performance Liquid Chromatography (HPLC): Versatility for a Broad Range of Pyrazines

HPLC is a versatile technique suitable for a wide range of pyrazines, including those that are non-volatile or thermally labile.[12] It separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[12]

Principle of Operation

A high-pressure pump forces a liquid solvent (the mobile phase) containing the sample mixture through a column filled with a solid adsorbent material (the stationary phase). Each component in the sample interacts slightly differently with the adsorbent material, causing different flow rates for the different components and leading to the separation of the components as they flow out of the column.

Experimental Protocol: HPLC Monitoring

Materials:

-

HPLC system with a suitable detector (e.g., UV-Vis)

-

Appropriate HPLC column (e.g., C18 reverse-phase)[14]

-

Mobile phase solvents (e.g., acetonitrile and water)[15][16]

-

Vials for sample preparation

Procedure:

-

Sample Preparation: Withdraw a small aliquot of the reaction mixture, quench if necessary, and dilute with the mobile phase. Filter the sample to remove any particulate matter.

-

Method Development:

-

Column Selection: A reverse-phase C18 column is a common choice for pyrazine analysis.[14]

-

Mobile Phase: A mixture of acetonitrile and water is often used.[15][16] The ratio can be adjusted to optimize separation (isocratic or gradient elution).

-

Detector: A UV detector set at a wavelength where the pyrazine product has strong absorbance (e.g., 270 nm) is typically used.[15]

-

-

Analysis: Inject the prepared sample into the HPLC system.

-

Data Analysis: Monitor the chromatogram for the disappearance of reactant peaks and the appearance of the product peak. The retention time of the product peak can be compared to a standard for identification. The peak area can be used for quantification, often with the use of a calibration curve.

| Parameter | Typical Condition | Reference |

| Column | C18, 4.6 x 150 mm, 5 µm | [14] |

| Mobile Phase | Acetonitrile/Water with Formic Acid | [15] |

| Flow Rate | 1.0 mL/min | [15] |

| Detection | UV at 270 nm | [15] |

Table 3: A representative set of HPLC conditions for pyrazine analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For Structural Confirmation and In-Situ Monitoring

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules and can also be used to monitor reaction progress, sometimes even in-situ.[9] It provides detailed information about the chemical environment of atoms within a molecule.

Principle of Operation

NMR spectroscopy exploits the magnetic properties of certain atomic nuclei. When placed in a magnetic field, these nuclei can absorb electromagnetic radiation at a specific frequency. The exact frequency depends on the local chemical environment, allowing for the differentiation of atoms in different parts of a molecule.

Experimental Protocol: NMR Monitoring

Materials:

-

NMR spectrometer

-

NMR tubes

-

Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)[17]

Procedure:

-

Sample Preparation (for offline analysis): Withdraw an aliquot of the reaction mixture, quench, and remove the solvent. Dissolve the residue in a suitable deuterated solvent.

-

In-Situ Monitoring: If the reaction solvent is a deuterated solvent, the reaction can be monitored directly in an NMR tube.

-

Data Acquisition: Acquire ¹H and/or ¹³C NMR spectra.

-

Data Analysis: Monitor the disappearance of signals corresponding to the starting materials and the appearance of new signals corresponding to the pyrazine product. The integration of the peaks in the ¹H NMR spectrum can be used to determine the relative concentrations of reactants and products.

| Proton | Typical ¹H NMR Chemical Shift (ppm) | Notes |

| Pyrazine ring protons | 8.0 - 9.0 | Deshielded due to the aromatic ring and electronegative nitrogen atoms. |

| Alkyl protons on the ring | 2.3 - 2.8 | Chemical shift depends on the specific alkyl group. |

Table 4: General ¹H NMR chemical shift ranges for protons in pyrazine derivatives.

Method Validation and Trustworthiness

To ensure the reliability of the monitoring data, it is essential to validate the chosen analytical method.[18][19][20] Method validation demonstrates that the analytical procedure is suitable for its intended purpose.[19] Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

-